molecular formula C14H10ClFO3 B6404121 3-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid, 95% CAS No. 1261968-56-2

3-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6404121
CAS RN: 1261968-56-2
M. Wt: 280.68 g/mol
InChI Key: AFBZUZCIRQDYQI-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid (95%) is a chemical compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in water and organic solvents. Its chemical formula is C11H8ClFO3 and its molecular weight is 247.63 g/mol. It is also known as 3-CFMBA, 3-CFMBA-95, and 3-CFMBA acid. It is used in the synthesis of pharmaceuticals and other organic compounds, and it also has potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid (95%) is used in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in the synthesis of various compounds, including the anti-inflammatory drug ibuprofen and the anti-cancer drug doxorubicin. It is also used as a catalyst in the synthesis of 1,2,3-triazoles, which are used in the synthesis of pharmaceuticals and other organic compounds. Additionally, 3-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid (95%) is used in the synthesis of other compounds, such as aryl sulfonamides, which are used in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid (95%) is not completely understood. However, it is believed to act as a Lewis acid, which is a type of acid that can form strong bonds with certain molecules. It is thought to interact with the molecules in the target compound, forming a strong bond that facilitates the synthesis of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid (95%) are not well understood. However, it is believed to be relatively non-toxic, and it has been used in the synthesis of pharmaceuticals and other organic compounds without any reported adverse effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid (95%) in laboratory experiments is its relatively low toxicity. It is also relatively inexpensive, making it an attractive option for research purposes. However, it is not as effective as some other reagents, and it may not be suitable for some types of experiments. Additionally, it is not as stable as some other compounds, and it may degrade over time.

Future Directions

There are many potential future directions for research involving 3-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid (95%). These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, research could be conducted into the development of more efficient and cost-effective synthesis methods for the compound. Finally, further research could be conducted into the potential of 3-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid (95%) as a catalyst in the synthesis of other compounds.

Synthesis Methods

3-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid (95%) is synthesized using a two-step process. In the first step, 3-chloro-5-fluorophenyl-2-methoxybenzaldehyde is reacted with potassium carbonate in aqueous ethanol to form 3-chloro-5-fluorophenyl-2-methoxybenzoic acid. In the second step, the acid is treated with hydrochloric acid to produce the desired product, 3-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid (95%).

properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-11(3-2-4-12(13)14(17)18)8-5-9(15)7-10(16)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBZUZCIRQDYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690514
Record name 3'-Chloro-5'-fluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261968-56-2
Record name 3'-Chloro-5'-fluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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